2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol
Description
The compound 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 3, and a 5-ethoxyphenol moiety at position 3. This structure combines aromatic, electron-withdrawing (chlorine), and hydrophilic (phenol/ethoxy) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-3-22-14-8-9-15(16(21)10-14)18-17(11(2)20-23-18)12-4-6-13(19)7-5-12/h4-10,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMESRRXQWFPSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.80 g/mol. The structure features a chlorophenyl group, an oxazole ring, and an ethoxyphenol moiety, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of oxazole compounds often exhibit significant antimicrobial activity. In particular, compounds similar to 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that oxazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that similar oxazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
Anti-inflammatory Effects
Compounds similar to this oxazole derivative have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 in cellular models . This suggests a potential therapeutic role in treating inflammatory diseases.
The biological activity of 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol is attributed to its ability to interact with specific biological targets:
- Topoisomerase Inhibition : Some studies suggest that oxazole derivatives can inhibit bacterial topoisomerases, leading to DNA damage and cell death .
- Caspase Activation : Induction of apoptosis in cancer cells is mediated through caspase activation pathways .
- Cytokine Modulation : The compound may modulate inflammatory responses by affecting cytokine production .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including those structurally similar to 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol . The results showed that these compounds had superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains .
Study 2: Anticancer Potential
In a study focusing on the anticancer properties of oxazole derivatives, it was found that treatment with these compounds led to a significant reduction in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- Core Heterocycle : The 1,2-oxazole core (shared with AM966 and sulfamoyl benzoic acid) is associated with metabolic stability and hydrogen-bonding capacity, whereas pyrazole (5b) or oxadiazole () cores enhance π-π stacking or electron-deficient interactions .
- Substituent Effects: The 4-chlorophenyl group (target, AM966, ) enhances lipophilicity and membrane permeability. Ethoxy-phenol (target) may improve solubility compared to purely hydrophobic analogs (e.g., AM966’s acetic acid group offers pH-dependent ionization) .
Physicochemical and Pharmacokinetic Properties
*Inferred from MZO-2 (), an oxazole derivative with anti-inflammatory activity in mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
